Cas no 175478-18-9 ((2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine)

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine 化学的及び物理的性質
名前と識別子
-
- (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine
- AC1OIVN7
- ARONIS022633
- FT-0684237
- I02-4217
- MolPort-001-514-778
- STK045754
- (2R,6R)-2-ALLYL-6-METHYL-1,2,3,6-TETRAHYDROPYRIDINE
- (2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine
- (2S,6S)-2-methyl-6-prop-2-enyl-1,2,5,6-tetrahydropyridine
- (2R,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine(SALTDATA: FREE)
- DTXSID30428470
- ALBB-014187
- (2S,6S)-6-methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine
- rac-(2R,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine
- pyridine, 1,2,3,6-tetrahydro-6-methyl-2-(2-propenyl)-, (2S,6S)-
- LS-04454
- trans-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine
- AKOS000488954
- 1932187-90-0
- 175478-18-9
- 1932378-44-3
-
- MDL: MFCD00456364
- インチ: InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9-/m0/s1
- InChIKey: PSNCFOFVFFJWLI-IUCAKERBSA-N
- ほほえんだ: CC1C=CCC(N1)CC=C
計算された属性
- せいみつぶんしりょう: 137.12055
- どういたいしつりょう: 137.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- PSA: 12.03
(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB403135-25 g |
rac-(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine |
175478-18-9 | 25g |
€566.80 | 2023-06-17 | ||
TRC | S686588-250mg |
(2S,6S)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine |
175478-18-9 | 250mg |
$ 50.00 | 2022-06-03 | ||
abcr | AB403135-1g |
rac-(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine; . |
175478-18-9 | 1g |
€94.10 | 2025-02-21 | ||
abcr | AB403135-10g |
rac-(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine; . |
175478-18-9 | 10g |
€269.00 | 2025-02-21 | ||
TRC | S686588-500mg |
(2S,6S)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine |
175478-18-9 | 500mg |
$ 65.00 | 2022-06-03 | ||
abcr | AB403135-1 g |
rac-(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine |
175478-18-9 | 1g |
€94.10 | 2023-06-17 | ||
abcr | AB403135-5 g |
rac-(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine |
175478-18-9 | 5g |
€186.30 | 2023-06-17 | ||
abcr | AB403135-25g |
rac-(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine; . |
175478-18-9 | 25g |
€566.80 | 2025-02-21 | ||
A2B Chem LLC | AE83232-5g |
(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine |
175478-18-9 | >95% | 5g |
$995.00 | 2024-04-20 | |
abcr | AB403135-5g |
rac-(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine; . |
175478-18-9 | 5g |
€186.30 | 2025-02-21 |
(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine 関連文献
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridineに関する追加情報
Introduction to (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine (CAS No. 175478-18-9)
The compound (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine (CAS No. 175478-18-9) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This tetrahydropyridine derivative has garnered attention due to its unique structural features and promising biological activities. The molecule consists of a six-membered ring system with two stereogenic centers at positions 2 and 6, which are both in the S configuration. The presence of an allyl group at position 2 and a methyl group at position 6 introduces steric and electronic effects that influence its reactivity and interactions with biological systems.
Recent studies have highlighted the importance of tetrahydropyridines as scaffolds for drug discovery. The (2S,6S)-configuration of this compound is particularly interesting due to its potential role in modulating enzyme activity or binding to specific receptors. For instance, research has shown that tetrahydropyridines can act as inhibitors of certain kinases or ion channels, making them valuable leads for therapeutic development.
The synthesis of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine involves a combination of organic synthesis techniques. One common approach is the use of asymmetric catalysis to achieve the desired stereochemistry at positions 2 and 6. This method ensures high enantiomeric excess and is critical for applications where stereochemistry plays a pivotal role in biological activity. Additionally, the introduction of the allyl group can be achieved through alkylation or conjugate addition reactions, depending on the specific conditions and desired regioselectivity.
From a biological standpoint, this compound has been studied for its potential as a neuroprotective agent. Tetrahydropyridines are known to exhibit antioxidant properties, which can help mitigate oxidative stress—a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. Recent research has demonstrated that (2S,6S)-configured derivatives may possess enhanced bioavailability and efficacy compared to their non-stereoselective counterparts.
Moreover, the allyl group in this compound contributes to its conjugation system, enhancing its stability and reactivity. This feature makes it an attractive candidate for further functionalization or incorporation into larger molecular frameworks. For example, researchers have explored the use of this compound as a building block for constructing more complex molecules with diverse biological activities.
In terms of applications beyond pharmacology, (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine has shown promise in materials science. Its rigid structure and ability to form hydrogen bonds make it suitable for use in supramolecular chemistry or as a component in self-assembling materials. This versatility underscores the importance of studying such compounds from multiple disciplinary perspectives.
Looking ahead, ongoing research aims to further elucidate the mechanistic details of how this compound interacts with biological systems. Advanced techniques such as X-ray crystallography and molecular dynamics simulations are being employed to understand its binding modes and conformational flexibility. These insights will be crucial for optimizing its therapeutic potential and exploring new avenues for application.
In conclusion, (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine (CAS No. 175478-18-9) stands out as a versatile and intriguing molecule with wide-ranging applications across chemistry and biology. Its unique stereochemistry and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery and materials science.
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